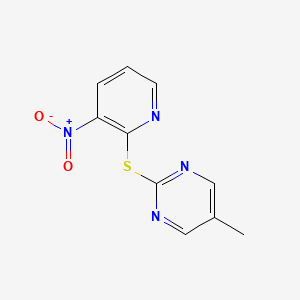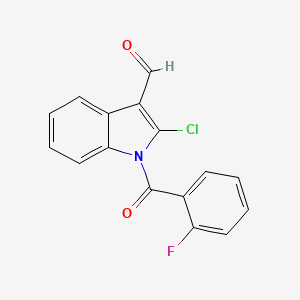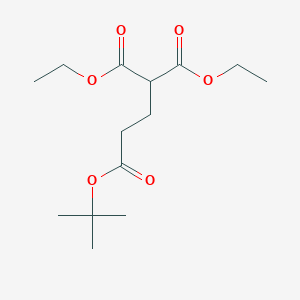
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate is an organic compound that belongs to the class of malonic esters. This compound is characterized by the presence of a diethyl malonate core with a tert-butyloxycarbonyl (Boc) protected ethyl group attached to it. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate typically involves the alkylation of diethyl malonate with a tert-butyloxycarbonyl-protected ethyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the tert-butyloxycarbonyl-protected ethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is stirred continuously to ensure complete conversion. After the reaction, the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the two carbonyl groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under reflux conditions
Major Products
Alkylation: Substituted malonic esters.
Hydrolysis: Diethyl malonate and tert-butyloxycarbonyl-protected ethyl carboxylic acids.
Decarboxylation: Substituted acetic acids
Applications De Recherche Scientifique
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a precursor in the synthesis of medicinal compounds.
Industry: Used in the production of fine chemicals, flavors, and fragrances
Mécanisme D'action
The mechanism of action of diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can undergo nucleophilic substitution, addition, and condensation reactions, leading to the formation of various products. The tert-butyloxycarbonyl group provides protection to the ethyl group, preventing unwanted side reactions and allowing for selective transformations .
Comparaison Avec Des Composés Similaires
Diethyl 2-(2-tert-butyloxycarbonyl ethyl)malonate can be compared with other malonic esters, such as:
Diethyl malonate: Lacks the tert-butyloxycarbonyl protection, making it more reactive but less selective.
Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and solubility properties.
Ethyl acetoacetate: Contains a ketone group instead of a second ester group, resulting in different reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its ability to undergo selective transformations due to the presence of the tert-butyloxycarbonyl group.
Propriétés
Formule moléculaire |
C14H24O6 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O,1-O-diethyl propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(16)10(13(17)19-7-2)8-9-11(15)20-14(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
SKGHEAQCMKFQFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



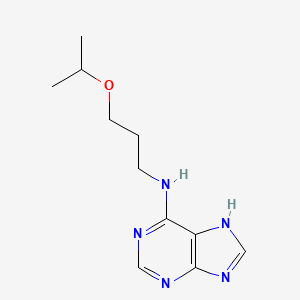
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
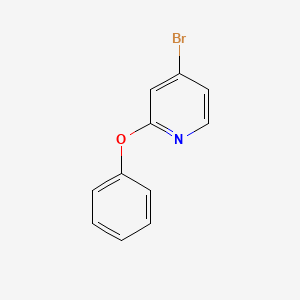
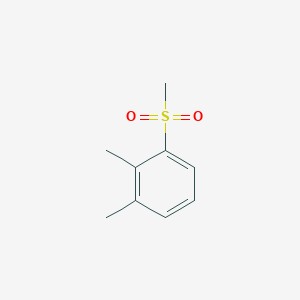
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
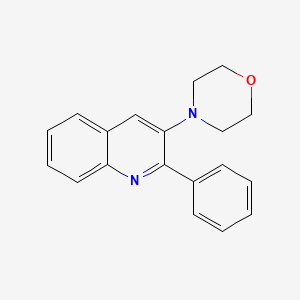
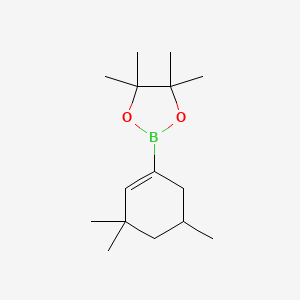
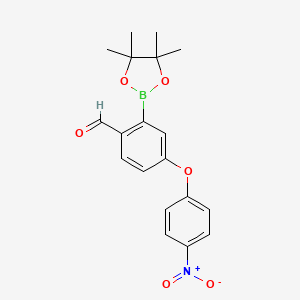
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
